Biliverdin xiiib
Description
Overview of Heme Catabolism and Bile Pigment Formation in Biological Systems
Heme, the iron-containing prosthetic group in hemoglobin and other hemoproteins, undergoes a catabolic process primarily in the reticuloendothelial cells of the liver, spleen, and bone marrow. slideshare.netslideshare.net This breakdown is essential for the removal of senescent red blood cells from circulation. slideshare.netnih.gov The process is initiated by the enzyme heme oxygenase (HO), which catalyzes the oxidation of the heme molecule. creative-proteomics.commdpi.com This enzymatic reaction cleaves the heme ring, yielding equimolar amounts of biliverdin (B22007), ferrous iron (Fe²⁺), and carbon monoxide (CO). mdpi.com
Biliverdin, a green pigment, is the initial bile pigment formed. nih.govcreative-proteomics.com In mammals, this water-soluble compound is subsequently acted upon by the enzyme biliverdin reductase (BVR). nih.govmdpi.com BVR reduces the central methene bridge of biliverdin, converting it into the yellow-orange pigment, bilirubin (B190676). slideshare.netmdpi.com This final product of heme metabolism in mammals is then transported to the liver, conjugated, and excreted in the bile. slideshare.net The entire pathway from heme to bilirubin is a fundamental biological process for iron homeostasis and the elimination of potentially toxic heme.
The Isomeric Landscape of Biliverdin: Focus on Biliverdin XIIIβ within the Context of Natural Isomers
The structure of biliverdin is not singular; it exists as several isomers. The specific isomer formed depends on which of the four methine bridges (α, β, γ, or δ) in the protoporphyrin IX ring of heme is cleaved by heme oxygenase. creative-proteomics.com This results in four primary isomers derived from heme IX: Biliverdin IXα, IXβ, IXγ, and IXδ. creative-proteomics.com
Biliverdin IXα is the most prevalent isomer in mammals and many other animals, resulting from the cleavage of the α-methine bridge. creative-proteomics.com
Biliverdin IXβ , formed by the cleavage of the β-methine bridge, is found in varying concentrations across different species and has distinct chemical properties. creative-proteomics.com It is the major heme catabolite during early fetal development. nih.gov
Biliverdin IXγ and IXδ are less common and result from the cleavage of the γ and δ bridges, respectively. creative-proteomics.com
Beyond the IX series, other biliverdin isomers exist, such as the XIII series. Research has examined the substrate specificity of biliverdin reductase using synthetic Biliverdin XIIIα, XIIIβ, and XIIIγ . nih.gov Studies on the different molecular forms of biliverdin reductase from rat liver revealed distinct specificities for these XIII isomers. nih.gov
Specifically, the major form of the enzyme in a normal rat liver (molecular form 1) reduces Biliverdin XIIIα much more rapidly than the other two XIII isomers. nih.gov In contrast, a minor form (molecular form 2) reduces isomers XIIIα and XIIIβ at similar rates. nih.gov Another form, induced by treatment with cobalt chloride (molecular form 3), reduces the Biliverdin XIIIβ isomer at a slightly higher rate than the XIIIα isomer. nih.gov These findings indicate that the specificity of biliverdin reductase is related to the isomer type (α, β, or γ) rather than the series (IX or XIII). nih.gov This differential processing of Biliverdin XIIIβ suggests it may have specific, yet-to-be-fully-elucidated roles in metabolism.
| Isomer Series | Isomer Type | Point of Heme Cleavage | Relative Abundance/Significance | Enzyme Specificity Highlight |
| IX | IXα | α-methine bridge | Most common isomer in mammals. creative-proteomics.com | Primary substrate for Biliverdin-IXα reductase (BVR-A). nih.gov |
| IX | IXβ | β-methine bridge | Major catabolite in early fetal development. nih.gov | Preferred substrate for Biliverdin-IXβ reductase (BVR-B). nih.gov |
| IX | IXγ | γ-methine bridge | Less common than α and β isomers. creative-proteomics.com | Reduced more slowly by certain reductase forms. nih.gov |
| IX | IXδ | δ-methine bridge | Typically less prevalent. creative-proteomics.com | N/A |
| XIII | XIIIα | N/A (Synthetic) | Used in substrate specificity studies. nih.gov | Rapidly reduced by the major form of biliverdin reductase in rat liver. nih.gov |
| XIII | XIIIβ | N/A (Synthetic) | Used in substrate specificity studies. nih.gov | Reduced at a slightly higher rate than XIIIα by cobalt-induced reductase. nih.gov |
| XIII | XIIIγ | N/A (Synthetic) | Used in substrate specificity studies. nih.gov | Reduced more slowly than XIIIα and XIIIβ by certain reductase forms. nih.gov |
Historical Context and Foundational Discoveries in Biliverdin Isomer Research
The scientific journey to understand bile pigments is marked by significant milestones in organic chemistry. The molecular formulas for biliverdin (C₃₃H₃₄N₄O₆) and bilirubin (C₃₃H₃₆N₄O₆) were established only after arduous efforts to isolate the pure compounds, with their structures not being firmly confirmed until their total synthesis. mdpi.com
Pioneering work in this field was conducted by Hans Fischer, who was awarded the Nobel Prize in Chemistry in 1930 for his research into the constitution of hemin (B1673052) and chlorophyll (B73375) and especially for his synthesis of hemin. mdpi.com His laboratory later published the total syntheses of biliverdin and bilirubin during the mid-1940s. mdpi.com
Early research faced challenges, including the lack of knowledge about the stereochemistry of the exocyclic double bonds in the molecules. mdpi.com For decades, the primary method for producing the four biliverdin IX isomers for study was through the chemical oxidation of heme. frontiersin.org However, this method is inefficient, with very low yields, particularly for the β and δ isomers. frontiersin.org The development of high-performance liquid chromatography (HPLC) and, more recently, recombinant production methods has improved the ability to separate and obtain purified biliverdin isomers, facilitating more detailed research into their unique properties and functions. frontiersin.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
70695-22-6 |
|---|---|
Molecular Formula |
C33H34N4O6 |
Molecular Weight |
582.6 g/mol |
IUPAC Name |
3-[(2Z)-2-[[3-(2-carboxyethyl)-5-[(E)-[(5E)-3-ethenyl-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-2-ylidene]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-4-methyl-5-oxopyrrol-3-yl]propanoic acid |
InChI |
InChI=1S/C33H34N4O6/c1-7-20-16(3)24(13-26-17(4)21(8-2)33(43)36-26)34-27(20)14-25-18(5)22(9-11-30(38)39)28(35-25)15-29-23(10-12-31(40)41)19(6)32(42)37-29/h7-8,13-15,34-35H,1-2,9-12H2,3-6H3,(H,37,42)(H,38,39)(H,40,41)/b24-13+,27-14+,29-15- |
InChI Key |
YIALZBLMEJCLRF-HKRFAYMPSA-N |
SMILES |
CC1=C(C(=CC2=C(C(=C(N2)C=C3C(=C(C(=CC4=NC(=O)C(=C4C)C=C)N3)C)C=C)C)CCC(=O)O)NC1=O)CCC(=O)O |
Isomeric SMILES |
CC1=C(/C(=C/C2=C(C(=C(N2)/C=C/3\C(=C(/C(=C\C4=NC(=O)C(=C4C)C=C)/N3)C)C=C)C)CCC(=O)O)/NC1=O)CCC(=O)O |
Canonical SMILES |
CC1=C(C(=CC2=C(C(=C(N2)C=C3C(=C(C(=CC4=NC(=O)C(=C4C)C=C)N3)C)C=C)C)CCC(=O)O)NC1=O)CCC(=O)O |
Synonyms |
iliverdin XIII beta biliverdin XIII |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of Biliverdin Xiiib
Enzymatic Formation of Biliverdin (B22007) Isomers from Heme
The breakdown of heme, a critical process for recycling iron and managing the cytotoxic effects of free heme, is initiated by the heme oxygenase (HO) enzyme system. This enzymatic cleavage of the heme ring can theoretically occur at any of the four methene bridges (α, β, γ, δ), leading to the formation of four corresponding biliverdin isomers. usu.edugoogle.com
Role of Heme Oxygenase Isoforms (HO-1, HO-2) in Cleavage Specificity
In mammalian systems, there are two primary catalytically active heme oxygenase isoforms: HO-1 and HO-2. mdpi.comnih.gov HO-1 is an inducible enzyme that responds to various stress stimuli, including its substrate heme and oxidative stress, while HO-2 is constitutively expressed and plays a role in the physiological turnover of heme. mdpi.comnih.gov Both mammalian HO-1 and HO-2 exhibit a high degree of regioselectivity, almost exclusively cleaving the α-meso carbon bridge of the heme molecule. google.comportlandpress.com This specific action results in the predominant formation of Biliverdin IXα, along with equimolar amounts of carbon monoxide (CO) and ferrous iron (Fe²⁺). mdpi.commhmedical.com Consequently, the direct enzymatic formation of other biliverdin isomers, including XIIIβ, by mammalian HO-1 and HO-2 is not a significant physiological event.
Specificity of Heme Cleavage for Biliverdin XIIIβ Formation
The formation of a β-isomer of biliverdin necessitates the enzymatic or chemical cleavage of the β-meso carbon bridge of the heme protoporphyrin ring. While this is not the primary action of mammalian heme oxygenases, other biological and chemical processes can yield non-α isomers.
Non-enzymatic degradation of heme, such as through coupled oxidation, can result in a mixture of all four biliverdin isomers (α, β, γ, and δ). ucdavis.edumdnewsline.com Furthermore, certain non-mammalian heme oxygenases exhibit different cleavage specificities. For instance, the heme oxygenase HemO from the bacterium Pseudomonas aeruginosa is known to degrade heme to produce a mixture of Biliverdin IXβ and Biliverdin IXδ isomers. nih.govnih.gov Although research has focused predominantly on the IX series of isomers, the formation of XIII series isomers would follow the same principles of meso-carbon bridge cleavage from a corresponding heme precursor. However, specific enzymes that generate Biliverdin XIIIβ as a primary product are not well-characterized in the current scientific literature.
Reduction of Biliverdin XIIIβ to Bilirubin (B190676)
Once formed, biliverdin isomers are reduced to their corresponding bilirubin isomers by the enzyme biliverdin reductase (BVR). This step is crucial in the metabolic pathway and exhibits notable isoform and substrate specificity.
Biliverdin Reductase (BVR) Isoform Specificity Towards Biliverdin XIIIβ
Studies on rat liver biliverdin reductase have identified different molecular forms with distinct specificities for various biliverdin isomers. Research examining the reduction of Biliverdin XIII isomers (α, β, and γ) revealed clear differences in the catalytic activity of these BVR forms. nih.gov
Molecular Form 1 , the major BVR isoform in a normal rat liver (analogous to Biliverdin Reductase A or BLVRA), demonstrates a strong preference for reducing Biliverdin XIIIα at a much higher rate than the β or γ isomers. nih.gov
Molecular Form 2 , a minor isoform, reduces Biliverdin XIIIα and Biliverdin XIIIβ at similar rates. nih.gov
Molecular Form 3 , which is induced by treatment with cobalt chloride, shows a slightly higher rate of reduction for the Biliverdin XIIIβ isomer compared to the XIIIα isomer. nih.gov
These findings are consistent with broader observations that two main BVR isozymes exist: BLVRA, which is highly specific for the IXα isomer, and Biliverdin Reductase B (BLVRB), which is responsible for reducing the non-α biliverdin isomers. mdnewsline.commdpi.comresearchgate.net The research suggests that the enzyme's specificity is more related to the isomer type (α vs. β) rather than the series (IX vs. XIII). nih.gov
Table 1: Relative Substrate Specificity of Rat Liver Biliverdin Reductase (BVR) Isoforms for Biliverdin XIII Isomers
| BVR Isoform | Primary Substrate Preference | Relative Activity with Biliverdin XIIIβ | Notes |
|---|---|---|---|
| Form 1 (Major, Normal Liver) | Biliverdin XIIIα | Low | Reduces XIIIα at a much higher rate than XIIIβ or XIIIγ. nih.gov |
| Form 2 (Minor) | Biliverdin XIIIα & XIIIβ | Moderate | Reduces XIIIα and XIIIβ at similar rates. nih.gov |
| Form 3 (Induced) | Biliverdin XIIIβ | High | Reduces XIIIβ at a slightly higher rate than XIIIα. nih.gov |
Cofactor Requirements for Biliverdin XIIIβ Reduction by BVR
The reduction of biliverdin to bilirubin is a catalytic process that requires an electron donor. Biliverdin reductases are known to utilize nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (B84403) (NADPH) as cofactors. wikipedia.org Often, the preference for NADH or NADPH is dependent on the pH of the environment. nih.gov
For the reduction of the biliverdin XIII isomer series, studies have shown that biliverdin reductase from rat liver can use NADPH to efficiently reduce the isomers to their corresponding bilirubins. nih.gov While NADPH is the preferred cofactor for many BVR reactions, NADH can also serve as an electron donor, although the reaction may proceed at a lower efficiency. nih.gov The general mechanism involves the transfer of a hydride from the cofactor to the γ-methene bridge of the biliverdin molecule. ebi.ac.uk
Downstream Metabolic Fates of Biliverdin XIIIβ-Derived Products in Biological Systems
The metabolic fate of the product derived from Biliverdin XIIIβ, which is Bilirubin XIIIβ, is not extensively documented. However, the well-established pathway for the predominant Bilirubin IXα isomer provides a likely model for its processing. The primary challenge for the body is to excrete the lipophilic and potentially toxic bilirubin molecule.
In the canonical pathway, unconjugated Bilirubin IXα is hydrophobic and binds to albumin in the bloodstream for transport to the liver. msdvetmanual.comeclinpath.com In the hepatocytes, it is conjugated with glucuronic acid by the enzyme UDP-glucuronosyltransferase (UGT1A1), which dramatically increases its water solubility. nih.govmedmastery.com This water-soluble, conjugated bilirubin is then actively transported into the bile and subsequently excreted into the intestine. eclinpath.comksumsc.com In the intestine, bacterial enzymes convert it into urobilinogens, which are then either excreted in the feces (as stercobilin) or reabsorbed and excreted in the urine (as urobilin). eclinpath.comksumsc.com
It is presumed that Bilirubin XIIIβ, once formed, would follow a similar detoxification and elimination pathway. As a lipophilic molecule, it would likely require conjugation in the liver to render it water-soluble for efficient excretion into bile and elimination from the body. Any structural differences between Bilirubin XIIIβ and Bilirubin IXα might influence the efficiency of binding to transport proteins, conjugation by liver enzymes, and subsequent excretion, but the fundamental metabolic requirement to increase water solubility for elimination would remain.
Enzymology of Biliverdin Reductases Interacting with Biliverdin Xiiib
Structural Characterization of Biliverdin (B22007) Reductase Isoforms (BVRA and BVRB)
The two main isoforms of biliverdin reductase, BVRA and BVRB, exhibit distinct substrate specificities. BVRA is highly specific for biliverdin IXα, the primary isomer in adults. In contrast, BVRB is more promiscuous and is responsible for the reduction of other biliverdin isomers, including the IXβ, IXγ, and IXδ forms. mdpi.com This broader specificity suggests that BVRB is the key enzyme in the metabolic pathway of biliverdin XIIIβ.
X-ray Crystal Structures and Active Site Analysis
The crystal structure of human biliverdin reductase B (BVRB) has been determined, providing significant insights into its function. BVRB is a monomeric enzyme characterized by an α/β dinucleotide-binding fold, also known as a Rossmann fold. rcsb.orgnih.gov The structure is composed of a central seven-stranded parallel β-sheet flanked by α-helices. wikipedia.org This core structure is held together primarily by hydrophobic interactions. wikipedia.org
The active site of BVRB is located in a cleft formed at the interface of its N-terminal and C-terminal domains. nih.govcapes.gov.br Ternary complex structures of BVRB with the cofactor NADP+ and various substrates, such as mesobiliverdin IVα and FMN, reveal a single, accommodating substrate-binding site. rcsb.org Substrates and inhibitors bind within this pocket mainly through hydrophobic interactions, which accounts for the enzyme's broad substrate specificity. rcsb.org This structural feature is what allows BVRB to bind and reduce a variety of biliverdin isomers, including, presumably, biliverdin XIIIβ.
Key residues within the active site are crucial for catalysis. While a crystal structure of BVRB with biliverdin XIIIβ is not available, studies with other substrates indicate that the reducible atom of the substrate is positioned directly above the reactive C4 atom of the NADPH cofactor, facilitating a direct hydride transfer. rcsb.org The enzyme's design discriminates against the biliverdin IXα isomer due to steric hindrance within the binding pockets for the bilatriene side chains, further highlighting its role in the metabolism of other isomers like XIIIβ. rcsb.org
Table 1: Structural Features of Human Biliverdin Reductase B (BVRB)
| Feature | Description | Reference |
| Overall Structure | Monomer with an α/β dinucleotide-binding (Rossmann) fold. | rcsb.orgnih.gov |
| Secondary Structure | Central seven-stranded parallel β-sheet flanked by α-helices. | wikipedia.org |
| Active Site | Located at the interface of N-terminal and C-terminal domains. | nih.govcapes.gov.br |
| Substrate Binding | Primarily through hydrophobic interactions in a single binding site. | rcsb.org |
| Cofactor | Binds NADP(H) in the Rossmann fold. | rcsb.org |
Conformational Dynamics and Allosteric Regulation During Biliverdin XIIIβ Binding
Substrate binding to an enzyme often induces conformational changes that are critical for catalysis. purdue.edu In BVRB, the binding of the cofactor NADPH and the subsequent binding of a substrate lead to significant structural rearrangements. NMR studies have shown that an active site loop, referred to as the "R78-loop," is highly dynamic in the apo-enzyme but becomes more ordered upon cofactor binding, forming a "clamp" over the coenzyme. oup.comfrontiersin.org
This clamping mechanism is thought to be crucial for positioning the substrate correctly for the chemical reaction. The binding of the substrate, such as biliverdin XIIIβ, would then occur within this pre-formed enzyme-cofactor complex, likely leading to further, more localized conformational adjustments to optimize the active site for catalysis. frontiersin.org
Allosteric regulation, where binding at one site affects a distant site on the enzyme, also plays a role in BVRB function. nih.gov A site located approximately 15 Å from the active site, involving residue Threonine-164 (T164) in human BVRB, has been identified as an allosteric "dial." nih.govnih.gov Mutations at this site can modulate global motions within the enzyme and affect coenzyme binding and discrimination. mdpi.comnih.gov This suggests that the catalytic activity of BVRB towards substrates like biliverdin XIIIβ can be finely tuned by molecular interactions far from the active site. These allosteric changes are coupled throughout the enzyme, indicating a complex network of communication within the protein structure. frontiersin.org
Catalytic Mechanism and Kinetics of Biliverdin XIIIβ Reduction
The reduction of biliverdin to bilirubin (B190676) is a critical enzymatic reaction that detoxifies heme breakdown products and produces a potent antioxidant.
Detailed Analysis of Hydride Transfer in Biliverdin XIIIβ Conversion
The core of the catalytic mechanism for biliverdin reductase involves a direct hydride transfer from the nicotinamide (B372718) cofactor (NADH or NADPH) to the substrate. nih.govebi.ac.uk In the case of BVRB reducing biliverdin XIIIβ, the reaction proceeds with the NADPH cofactor bound in the active site. The biliverdin XIIIβ molecule then binds in a manner that positions its C10 methene bridge in close proximity to the C4 atom of the nicotinamide ring of NADPH. rcsb.org
Influence of pH and Cofactor Availability on Biliverdin XIIIβ Reduction Rates
The catalytic activity of biliverdin reductases is notably influenced by pH and the specific cofactor available. BVRA exhibits a dual pH optimum, preferentially using NADH at an acidic pH of around 6.7 and NADPH at an alkaline pH of 8.7. mdpi.com
BVRB also demonstrates a dependence on pH, with studies on its flavin reductase activity showing an optimum at a more acidic pH of 5.0. researchgate.net The kinetics of the reaction can shift from a rapid-equilibrium ordered mechanism at neutral pH to a steady-state ordered mechanism at acidic pH, indicating a change in the rate-limiting steps of the catalytic cycle. researchgate.net It is plausible that the reduction of biliverdin XIIIβ by BVRB follows a similar pH-dependent profile.
BVRB can utilize both NADH and NADPH as electron donors. wikipedia.org Kinetic studies have revealed different affinities (Km values) for each cofactor, with two identified isoforms of BVRB showing Km values for NADPH of 35.9 µM and 13.1 µM, and for NADH of 5.6 µM and 8.2 µM. wikipedia.org This suggests that while both cofactors can be used, the cellular concentration and the specific isoform of BVRB present will determine the predominant pathway for biliverdin XIIIβ reduction. The availability of these cofactors is a key regulatory factor for the enzyme's activity. solubilityofthings.combyjus.com
Table 2: Kinetic Parameters for Human Biliverdin Reductase B (BVRB) Isoforms
| Isoform | Cofactor | Km (µM) | Reference |
| I | NADPH | 35.9 | wikipedia.org |
| I | NADH | 5.6 | wikipedia.org |
| II | NADPH | 13.1 | wikipedia.org |
| II | NADH | 8.2 | wikipedia.org |
Post-Translational Modifications and Enzymatic Regulation of Biliverdin Reductases
Post-translational modifications (PTMs) are crucial for regulating the activity, localization, and interaction of proteins, including enzymes like biliverdin reductases. thermofisher.comnih.gov These modifications can include phosphorylation, acetylation, nitrosylation, and ubiquitination, among others. abcam.com
For BVRA, it is known to be a dual-specificity kinase that can autophosphorylate on serine/threonine residues, which in turn stimulates its reductase activity. mdpi.com While specific PTMs regulating BVRB's activity towards biliverdin XIIIβ have not been extensively detailed, it is known to be a target for S-nitrosylation, which can modulate its function. mdpi.com The possibility of other PTMs, such as phosphorylation or acetylation, regulating its catalytic efficiency cannot be excluded. cuni.cz
These modifications can induce conformational changes that alter substrate binding or catalytic turnover. pharmacologycanada.org For instance, the addition of a phosphate (B84403) group could influence the electrostatic environment of the active site or an allosteric site, thereby modulating the enzyme's affinity for biliverdin XIIIβ or the NADPH cofactor. Given the complexity of cellular signaling networks, it is likely that the activity of BVRB is dynamically regulated by a variety of PTMs in response to different physiological cues. abcam.com
Biological Roles and Mechanistic Insights of Biliverdin Xiiib in Cellular Processes
Involvement in Cellular Redox Homeostasis
While biliverdins, in general, are recognized for their role in antioxidant systems, specific studies detailing the involvement of Biliverdin (B22007) XIIIβ in cellular redox homeostasis are limited.
Biliverdin XIIIβ as an Intermediate in Antioxidant Systems
Biliverdin XIIIβ is an isomer of biliverdin, a product of heme degradation. ontosight.ainih.gov Generally, biliverdin is considered an intermediate in antioxidant systems because it is reduced to bilirubin (B190676), a potent antioxidant. wikipedia.orgfrontierspecialtychemicals.com However, a direct antioxidant role for Biliverdin XIIIβ itself or its specific efficiency in the antioxidant cycle compared to other isomers is not well-documented in the available literature. One study on different molecular forms of biliverdin reductase from rat liver examined their ability to reduce various biliverdin isomers. It was found that the specificity of the reductase is related to the isomer type (α, β, γ) rather than the series (IX or XIII). nih.gov For instance, one form of the reductase reduced the XIIIβ isomer at a slightly higher rate than the XIIIα isomer. nih.gov This indicates that Biliverdin XIIIβ is a recognized substrate for biliverdin reductase, positioning it as a potential intermediate in the generation of bilirubin. nih.govresearchgate.net
Modulation of Reactive Oxygen Species (ROS) Levels by Biliverdin XIIIβ-Related Pathways
There is a lack of specific research on how Biliverdin XIIIβ or its related pathways directly modulate levels of Reactive Oxygen Species (ROS). While the general antioxidant properties of the biliverdin/bilirubin cycle are known to scavenge ROS, specific findings for the XIIIβ isomer are not available. wikipedia.orgcymitquimica.com One study noted that in the bacterium Pseudomonas aeruginosa, the oxidative degradation of heme produces Beta-Biliverdin (Biliverdin XIIIβ). This process, facilitated by the heme oxygenase from this organism, is suggested to protect against redox-active "free heme," which indirectly relates to managing oxidative stress. umaryland.edu
Role in Intracellular Signaling Pathways
Information regarding the specific interactions of Biliverdin XIIIβ with intracellular signaling cascades is not present in the current body of scientific literature. The roles described in the following sections are well-established for the heme oxygenase-biliverdin reductase system and often involve the IXα isomer, but cannot be scientifically attributed specifically to Biliverdin XIIIβ without direct evidence.
Interactions with Kinase Cascades (e.g., PI3K/Akt, MAPK, mTOR)
There are no specific studies found that describe the direct interaction of Biliverdin XIIIβ with kinase cascades such as PI3K/Akt, MAPK, or mTOR. Research in this area has predominantly focused on the broader effects of the heme oxygenase system or other biliverdin isomers.
Regulation of Nuclear Receptor Activity (e.g., PPARα)
The scientific literature does not currently contain findings on the regulation of nuclear receptor activity, such as PPARα, by Biliverdin XIIIβ.
Influence on Gene Expression and Transcriptional Modulation
There is no available research detailing the specific influence of Biliverdin XIIIβ on gene expression or transcriptional modulation.
Immunomodulatory Functions of Biliverdin XIIIβ and its Derivatives
The products of heme catabolism, including biliverdin isomers, are increasingly recognized for their potent biological activities beyond their role as metabolic waste. wikipedia.org These molecules, generated by heme oxygenase (HO), possess significant anti-inflammatory and immunomodulatory properties. nih.govresearchgate.net While much of the research has focused on the predominant biliverdin-IXα isomer, the pathways involving other isomers like biliverdin-IXβ and its corresponding reductase provide crucial insights into specific regulatory functions within the immune system.
Modulation of Pro-inflammatory and Anti-inflammatory Cytokines
Biliverdin has demonstrated a capacity to modulate the expression of key signaling molecules in the immune response, known as cytokines. In experimental settings using whole human blood stimulated with lipopolysaccharide (LPS), a component of bacterial cell walls that triggers a strong inflammatory response, biliverdin was shown to inhibit the expression of the pro-inflammatory cytokine Interleukin-1β (IL-1β) and the Interleukin-1 receptor antagonist (IL-1Ra) in a dose-dependent manner. researchgate.net At a concentration of 50 μM, biliverdin led to a 50% reduction in the expression of these molecules. researchgate.net However, under the same conditions, it had a less significant effect on Interleukin-6 (IL-6) and no significant impact on Tumor Necrosis Factor-α (TNF-α) or the anti-inflammatory cytokine Interleukin-10 (IL-10). researchgate.net
Conversely, other studies have highlighted a role for biliverdin in promoting anti-inflammatory responses. In macrophages, exogenous biliverdin treatment can drive the production of the anti-inflammatory cytokine IL-10 through a PI3K-Akt signaling pathway. nih.govfrontiersin.org This suggests that the immunomodulatory effects of biliverdin can be context-dependent, influencing different cell types and signaling pathways to either suppress pro-inflammatory signals or enhance anti-inflammatory mechanisms. The degradation of heme by heme oxygenase-1 (HO-1) and the subsequent production of biliverdin and bilirubin have been linked to the down-regulation of Major Histocompatibility Complex class II (MHCII) on dendritic cells, which would restrain their ability to present antigens to CD4+ T cells. frontiersin.org
Table 1: Effect of Biliverdin on Cytokine Expression in In Vitro Models
| Cytokine | Cell/System Studied | Stimulus | Observed Effect of Biliverdin | Reference |
| IL-1β | Whole Human Blood | LPS | Dose-dependent inhibition | researchgate.net |
| IL-1Ra | Whole Human Blood | LPS | Dose-dependent inhibition | researchgate.net |
| IL-6 | Whole Human Blood | LPS | Slight, non-significant decrease | researchgate.net |
| TNF-α | Whole Human Blood | LPS | No significant effect | researchgate.net |
| IL-10 | Macrophages | - | Increased production via PI3K-Akt pathway | nih.govfrontiersin.org |
| IL-2 | T Cells | - | Impaired production via inhibition of NFAT and NF-κB | researchgate.netnih.gov |
| IFN-γ | T Cells | - | Suppressed production | nih.gov |
Cellular Immune Responses Mediated by Biliverdin XIIIβ Metabolism
The metabolism of biliverdin isomers is central to their influence on cellular immunity. The enzyme responsible for converting biliverdin-IXβ to its corresponding bilirubin isomer is biliverdin reductase B (BLVRB). caymanchem.com This enzymatic process and its products have significant effects on various immune cells, including T cells, B cells, and macrophages. frontiersin.orgmdpi.com
In the context of T cell-mediated immunity, biliverdin has been shown to induce a state of tolerance. nih.gov It can inhibit T cell proliferation by interfering with critical signaling pathways. nih.gov Specifically, biliverdin administration has been found to inhibit the activation of the nuclear factor of activated T cells (NFAT) and nuclear factor kappaB (NF-κB). researchgate.netnih.gov These transcription factors are essential for the transcription of IL-2, a cytokine vital for T cell proliferation. nih.gov Furthermore, biliverdin can suppress the production of the Th1 cytokine interferon-gamma (IFN-γ), steering the immune response away from a pro-inflammatory T cell phenotype. nih.gov
Macrophages are also key targets of biliverdin's immunomodulatory effects. These cells are central to both innate and adaptive immunity, acting as phagocytes and antigen-presenting cells. frontiersin.org Biliverdin, along with its downstream product bilirubin, can exert strong anti-inflammatory and immunosuppressive effects on macrophages. nih.gov This modulation is critical in contexts like transplantation, where controlling macrophage activation can prevent graft rejection. nih.gov
Developmental and Tissue-Specific Roles of Biliverdin XIIIβ and Related Isomers
The catabolism of heme is a fundamental biological process, and the specific enzymes involved show distinct patterns of expression during development and across different tissues. This differential expression points to specialized roles for specific biliverdin isomers, such as biliverdin-IXβ, in various physiological contexts.
Role in Fetal Development and Erythrocytic Heme Catabolism
Heme catabolism during fetal development exhibits unique characteristics compared to that in adults. mdpi.com A key distinction is the predominance of different biliverdin reductase isoforms. While biliverdin reductase-A (BVRa) is the main isoform in adult mammals, biliverdin reductase-B (BVRb or BLVRB) is the dominant form in the fetus. mdpi.com BLVRB specifically reduces biliverdin-IXβ to bilirubin-IXβ, which is the final step in this specific heme degradation pathway during fetal life. caymanchem.com
This highlights a specialized role for the biliverdin-IXβ metabolic pathway in the developing fetus. The enzyme BLVRB is expressed in the fetal liver and in erythrocytes. caymanchem.com Its function is crucial for managing the breakdown of heme from senescent red blood cells (erythrocytic heme catabolism). wikipedia.org Recent studies have further implicated BLVRB in a redox-regulated mechanism that governs the lineage fate of hematopoietic stem cells, particularly towards megakaryocyte and erythroid development. mdpi.com This function is distinct and does not overlap with that of its homologue, BLVRA, which primarily metabolizes the biliverdin-IXα isomer. mdpi.com
Differential Expression Patterns of Biliverdin XIIIβ-Related Enzymes in Various Tissues and Organ Systems
The enzymes that metabolize biliverdin isomers, namely biliverdin reductase A (BLVRA) and biliverdin reductase B (BLVRB), are expressed differently across various tissues, reflecting their specialized functions.
BLVRA is considered the predominant isoform in adults and is expressed ubiquitously in tissues under normal conditions, with particularly high levels found in the reticulo-macrophages of the spleen and liver. nih.govmdpi.com Its expression can be induced by its substrate, biliverdin, as well as by other agents that cause oxidative stress. nih.gov
In contrast, BLVRB, the enzyme that specifically reduces biliverdin-IXβ, has a more distinct expression pattern. caymanchem.com It is the dominant isoform in the fetus. mdpi.com In adults, BLVRB is expressed in the liver and erythrocytes. caymanchem.com Data from the Human Protein Atlas indicates that the BLVRB gene shows low tissue specificity in terms of RNA expression, but protein data confirms its presence in various cell types. proteinatlas.org For instance, it is found in the cytoplasm of cells and has been detected in locations such as the nucleoplasm, vesicles, and the plasma membrane. proteinatlas.org Its expression in erythrocytes is linked to its function as a non-physiological methemoglobin reductase. mdpi.com
Table 2: Expression and Characteristics of Biliverdin Reductase Isoforms
| Feature | Biliverdin Reductase A (BLVRA) | Biliverdin Reductase B (BLVRB) | Reference |
| Gene | BLVRA | BLVRB | proteinatlas.orgproteinatlas.org |
| Primary Substrate | Biliverdin-IXα | Biliverdin-IXβ (also IXγ and IXδ) | caymanchem.com |
| Primary Product | Bilirubin-IXα | Bilirubin-IXβ | caymanchem.com |
| Dominance | Adult | Fetus | mdpi.com |
| Key Tissue Expression | Liver, Spleen (Reticulo-macrophages), Brain | Liver, Erythrocytes | nih.govcaymanchem.commdpi.com |
| Subcellular Location | Cytoplasm, Nucleus (translocation) | Cytoplasm, Nucleoplasm, Vesicles, Plasma Membrane | proteinatlas.orgnih.gov |
| Developmental Role | General heme catabolism in adults | Fetal heme catabolism, hematopoietic lineage fate | mdpi.commdpi.com |
Mechanistic Investigations of Biliverdin XIIIβ in Preclinical Disease Models
The therapeutic potential of modulating the heme oxygenase/biliverdin reductase system has been explored in a variety of preclinical disease models. mdpi.com While many studies administer "biliverdin" without specifying the isomer, the observed effects are mediated by the endogenous biliverdin reductase enzymes, including BLVRB, which processes biliverdin-IXβ. These investigations provide insight into the mechanistic actions of biliverdin metabolism in disease contexts.
Exogenous administration of biliverdin has been shown to have protective effects in animal models of inflammation, such as endotoxemia and polymicrobial sepsis, where it reduces the expression of pro-inflammatory cytokines and decreases the infiltration of inflammatory cells. nih.gov In models of ischemia-reperfusion injury and organ transplantation, biliverdin treatment provides strong anti-inflammatory and immunosuppressive effects, leading to long-term allograft tolerance in some cases. nih.govnih.gov
In the context of vascular injury, biliverdin prevents neointima formation, a key process in the narrowing of blood vessels after injury, by inhibiting specific signaling pathways (JNK1/2 MAPK) and preventing the death of endothelial cells. nih.gov It also blocks the proliferation of vascular smooth muscle cells. nih.gov
More recently, the role of biliverdin reductase has been investigated in neurodegenerative diseases. For example, biliverdin reductase has been identified as a target for statins, with this interaction leading to cognitive benefits in a preclinical model of Alzheimer's disease. nih.govnih.gov The impairment of biliverdin reductase-A (BVR-A) has been suggested as an early event that links brain insulin (B600854) resistance to the increased production of amyloid-beta (Aβ), a hallmark of Alzheimer's disease. nih.gov
Furthermore, BLVRB itself has been implicated in cancer progression. Intratumoral levels of BLVRB are elevated in several human cancers, including esophageal, endometrial, and pancreatic cancer, compared to non-cancerous tissue. caymanchem.com In hepatocellular carcinoma models, overexpression of BLVRB was found to promote cell proliferation. mdpi.com These findings suggest that targeting the activity of specific biliverdin reductase isoforms could be a novel therapeutic strategy for a range of diseases. mdpi.com
Cellular and Molecular Pathways in Oxidative Stress-Related Conditions
Biliverdin XIIIβ, a product of heme catabolism by heme oxygenase (HO), plays a significant role in the cellular response to oxidative stress. nih.gov Its rapid conversion to bilirubin by biliverdin reductase (BVR) is a key component of the body's antioxidant defense system. mdpi.com Bilirubin is a potent scavenger of reactive oxygen species (ROS), and this conversion process is central to the cytoprotective effects observed. mdpi.combrieflands.com
The cellular and molecular pathways influenced by biliverdin XIIIβ in oxidative stress are multifaceted. Under conditions of elevated oxidative stress, the expression of heme oxygenase-1 (HO-1), the inducible isoform of HO, is upregulated. mdpi.com This leads to an increased production of biliverdin, which is then available for conversion to the antioxidant bilirubin. taylorandfrancis.com This system is so efficient that even nanomolar concentrations of bilirubin can protect cells from significantly higher concentrations of hydrogen peroxide (H₂O₂). nih.gov
Key signaling pathways are modulated by the BVR-biliverdin/bilirubin system. For instance, BVR can interact with and influence the mitogen-activated protein kinase (MAPK) pathways. nih.gov Oxidative stress can trigger the MAPK pathway, which in turn can upregulate HO-1 transcription. researchgate.net Furthermore, BVR itself can function as a kinase, playing a role in signaling pathways such as those involving protein kinase C (PKC) and extracellular signal-regulated protein kinases 1/2 (ERK1/2), which are critical in the cellular response to oxidative stress. brieflands.com
Studies have demonstrated that biliverdin can directly scavenge free radicals and inhibit NADPH-dependent superoxide (B77818) production, contributing to its antioxidant and anti-inflammatory properties. brieflands.com Both biliverdin and bilirubin are capable of neutralizing various ROS, including singlet oxygen and peroxynitrite radicals. mdpi.com This direct antioxidant activity, independent of the conversion to bilirubin, further underscores the importance of biliverdin in mitigating oxidative damage. nih.gov
The table below summarizes key research findings on the role of biliverdin and its related enzyme BVR in oxidative stress.
| Component | Mechanism/Effect | Model System | Reference |
| Biliverdin (BV) | Inhibits NADPH-dependent superoxide production. | Cellular models | brieflands.com |
| Biliverdin (BV) | Scavenges reactive oxygen species (ROS) directly. | In vitro | mdpi.com |
| Biliverdin Reductase (BVR) | Converts biliverdin to the potent antioxidant bilirubin. | Various | mdpi.com |
| BVR/ERK1/2 Axis | Modulates cellular responses to oxidative stress; inhibition of ERK1/2 enhances BVR's protective effects. | Rat arterial rings | brieflands.com |
| HO-1/Biliverdin System | Upregulated by oxidative stimuli, leading to increased production of biliverdin and subsequently bilirubin for cytoprotection. | Human umbilical vein endothelial cells (HUVECs) | frontiersin.org |
| Biliverdin (BV) | Protects against bile acid-induced oxidative stress and cell death. | Human liver cell lines | nih.gov |
Influence on Cell Proliferation and Differentiation in in vitro and Animal Cancer Models
The role of biliverdin XIIIβ and its reductase, BVR, in cancer is complex, with evidence suggesting involvement in both pro- and anti-proliferative processes. BVR is not merely an enzyme for bilirubin production; it also functions as a signaling molecule that can influence pathways critical to cell growth, differentiation, and survival. nih.govnih.gov
BVR has been shown to activate kinases in both the MAPK and phosphatidylinositide 3-kinase (PI3K) pathways. nih.gov These pathways are frequently dysregulated in cancer, leading to uncontrolled cell proliferation. nih.gov For example, BVR can form a complex with and activate MEK1 and ERK1/2, key components of the MAPK pathway. nih.gov Overexpression of BVR has been observed to be as effective as some growth factors in activating ERK1/2 in cultured cells. nih.gov
In the context of cancer cell proliferation, BVR's influence extends to the regulation of transcription factors such as NF-κB, which governs processes like cell proliferation and apoptosis. nih.gov While biliverdin treatment has been shown to attenuate NF-κB activation, overexpression of BVR can enhance it. nih.gov This suggests a nuanced regulatory role that may be context-dependent.
Regarding cell differentiation, the available research points to an indirect influence through the modulation of major signaling pathways. The tyrosine kinase receptor, for instance, which regulates proliferation and differentiation, is part of the network influenced by BVR. frontiersin.org Furthermore, hypoxia, a condition often found in the tumor microenvironment, can influence cell differentiation, and the cellular response to hypoxia involves pathways that can be modulated by the HO-1/biliverdin system. frontiersin.org
The following table details research findings on the influence of biliverdin and BVR on cell proliferation and differentiation in cancer models.
| Molecule | Effect | Cancer Model/Cell Line | Key Pathway(s) Involved | Reference |
| Biliverdin Reductase (BVR) | Activates kinases involved in cell growth and proliferation. | Cultured cells | MAPK, PI3K | nih.govnih.gov |
| Biliverdin Reductase (BVR) | Forms a ternary complex with and activates MEK1 and ERK1/2. | Cultured cells | MAPK/ERK | nih.gov |
| Biliverdin (BV) | Attenuates TNF-α-induced NF-κB activation. | Cultured cells | NF-κB | nih.gov |
| Biliverdin Reductase (BVR) | Overexpression enhances NF-κB-dependent transcription. | Cultured cells | NF-κB | nih.gov |
| Biliverdin Reductase (BVR) | Expression is increased in human tumors and infiltrating immune cells. | Human tumors | Not specified | nih.gov |
Role in Metabolic Regulation in Animal Models (e.g., Glucose and Lipid Metabolism)
Emerging evidence from animal models suggests a significant role for biliverdin XIIIβ and, more prominently, its reductase BVR, in the regulation of glucose and lipid metabolism. nih.govnih.gov The liver is a central organ for maintaining systemic glucose and lipid homeostasis, and dysregulation of these processes is a hallmark of metabolic diseases like type 2 diabetes and non-alcoholic fatty liver disease (NAFLD). nih.govmdpi.com
BVR has been identified as a regulator of insulin signaling. nih.govnih.gov It possesses kinase activity and can influence the insulin signaling pathway at various points, thereby affecting glucose uptake and the metabolism of lipids and proteins. nih.gov For instance, BVR can phosphorylate insulin receptor substrate-1 (IRS-1), a key molecule in the insulin signaling cascade. frontiersin.org Overexpression of BVR has been shown to decrease glucose uptake, while its reduction via siRNA enhances it. frontiersin.org
In animal models, alterations in BVR have been linked to metabolic dysregulation. nih.gov For example, BVR-A knockout mice on a high-fat diet develop a fatty and inflamed liver, indicating a protective role for BVR against hepatic steatosis. nih.gov Studies in rats have shown that surgical interventions that improve glucose homeostasis also affect metabolic parameters that are influenced by the BVR system. researchgate.net The interplay between glucose and lipid metabolism is tight, with byproducts of one often influencing the other. sochob.cle-dmj.org
The table below summarizes findings from animal models regarding the role of biliverdin and BVR in metabolic regulation.
| Molecule/System | Effect on Metabolism | Animal Model | Key Findings | Reference |
| Biliverdin Reductase-A (BVR-A) | Regulates insulin signaling and metabolic homeostasis. | Mouse models | BVR-A knockout mice on a high-fat diet develop fatty and inflamed livers. | nih.gov |
| Biliverdin Reductase (BVR) | Diminishes glucose uptake when overexpressed. | Cultured cells (informing animal studies) | Phosphorylates IRS-1, a key insulin signaling molecule. | frontiersin.org |
| Biliverdin/Bilirubin System | Protective against hepatic steatosis. | Animal models of NAFLD | Negative correlation between serum unconjugated bilirubin and severity of NAFLD. | nih.gov |
| Metabolic Surgery | Improves glucose homeostasis and lipid profiles. | Diabetic rat models (GK rats) | Demonstrates the interconnectedness of surgical interventions and metabolic pathways potentially involving BVR. | researchgate.net |
| High-Calorie Diets | Induce changes in glucose and lipid metabolism. | Rat models | Provides a context for studying the protective effects of systems like the BVR/bilirubin axis. | omet-endojournals.ru |
Analytical Methodologies for Biliverdin Xiiib Research
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are indispensable for isolating Biliverdin (B22007) XIIIβ from other isomers and related compounds, as well as for determining its concentration in various samples.
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods (UV/Vis, ELSD, MS)
High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the high-resolution separation of biliverdin isomers. creative-proteomics.com The technique utilizes a stationary phase, such as a C18 reverse-phase column, and a mobile phase, which is typically a gradient mixture of an aqueous buffer and an organic solvent like methanol (B129727) or acetonitrile (B52724). nih.govsielc.com The separation is based on the differential partitioning of the analytes between the two phases.
A variety of detectors can be coupled with HPLC to analyze Biliverdin XIIIβ:
UV/Vis Detection: This is a common detection method where the absorbance of the eluting compounds is measured at specific wavelengths. For biliverdins, detection is often performed in the violet-blue region (around 365-405 nm) and the red region (around 650-675 nm) of the electromagnetic spectrum. nih.govnih.gov
Evaporative Light Scattering Detection (ELSD): ELSD is a universal detection method that can be used for non-volatile analytes like Biliverdin XIIIβ. It is particularly useful when the compound lacks a strong chromophore or when the mobile phase absorbs strongly at the detection wavelength. sielc.com
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer provides both high-resolution separation and definitive molecular identification. creative-proteomics.com Electrospray ionization (ESI) is a commonly used ionization technique for this purpose. creative-proteomics.com MS detection allows for the precise determination of the mass-to-charge ratio (m/z) of Biliverdin XIIIβ, confirming its identity and enabling accurate quantification. creative-proteomics.com
Table 1: HPLC Methods for Biliverdin Analysis
| Parameter | Method 1 | Method 2 |
|---|---|---|
| Column | Discovery® C18, 10 cm × 2.1 mm I.D., 5 μm | 4-μm C18 3.9 × 150 mm |
| Mobile Phase A | 10 mM ammonium (B1175870) acetate | 0.1 M ammonium phosphate (B84403) (pH 4.0) in 50% methanol |
| Mobile Phase B | 90:10, methanol:(100 mM ammonium acetate) | 100% methanol |
| Flow Rate | 0.2 mL/min | Not Specified |
| Detection | UV, 405 nm | Not Specified |
| Reference | nih.gov |
Thin-Layer Chromatography (TLC) for Initial Separation and Qualitative Analysis
Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for the initial separation and qualitative analysis of biliverdin isomers. creative-proteomics.comiitg.ac.in In TLC, a stationary phase, such as silica (B1680970) gel or alumina, is coated as a thin layer on a solid support like a glass or plastic plate. iitg.ac.inoperachem.com The sample is spotted onto the plate, which is then placed in a developing chamber containing a suitable mobile phase. protocols.io The separation occurs as the mobile phase moves up the plate by capillary action, and different components of the mixture travel at different rates depending on their affinity for the stationary and mobile phases. iitg.ac.inlibretexts.org For biliverdin isomers, this technique can provide a preliminary assessment of the components present in a sample before more sophisticated analysis by HPLC. nih.gov
Spectroscopic and Chiroptical Methods for Structural Elucidation and Conformation Analysis
Spectroscopic and chiroptical techniques provide invaluable information about the molecular structure, electronic properties, and three-dimensional arrangement of Biliverdin XIIIβ.
UV/Visible Spectroscopy for Quantitative and Qualitative Analysis
UV/Visible spectroscopy is a fundamental technique for both the quantitative and qualitative analysis of biliverdin. nih.govresearchgate.net Biliverdin exhibits two characteristic absorption bands: a strong Soret-like band in the near-UV region (around 350-400 nm) and a weaker band in the visible region (around 600-700 nm). nih.gov The precise position and intensity of these bands can be influenced by the solvent and the specific isomeric form. rsc.org This technique is routinely used to determine the concentration of biliverdin solutions and to monitor reactions involving the pigment. nih.govnih.gov
Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) for Stereochemical Studies
Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful chiroptical methods used to investigate the stereochemistry of chiral molecules like biliverdin. libretexts.orgnih.govnih.gov Although individual biliverdin molecules are chiral, they typically exist as a racemic mixture of two enantiomeric conformations (M and P helicity) in solution. mdpi.com ECD and VCD measure the differential absorption of left and right circularly polarized light in the UV-visible and infrared regions of the spectrum, respectively. libretexts.orgmdpi.com These techniques are particularly sensitive to the three-dimensional structure of molecules. researchgate.net In the presence of a chiral environment, such as binding to proteins or other chiral molecules, an ECD or VCD signal can be induced, providing information about the preferred conformation and the nature of the interaction. nih.govresearchgate.net Studies have shown that the sign and shape of the ECD and VCD spectra of biliverdin are highly dependent on its conformation, making these methods crucial for understanding its spatial arrangement. nih.govmdpi.comresearchgate.net
Nuclear Magnetic Resonance (NMR) for Detailed Structural and Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for obtaining detailed information about the molecular structure and dynamics of Biliverdin XIIIβ in solution. mdpi.com 1H NMR spectra, for instance, can provide information about the connectivity of atoms and the chemical environment of each proton in the molecule. researchgate.netresearchgate.net However, the resolution of NMR spectra of biliverdins can be affected by aggregation, which is often promoted by the propionic acid side chains. researchgate.net Advanced NMR techniques, such as two-dimensional correlation spectroscopy (COSY) and nuclear Overhauser effect spectroscopy (NOESY), can be employed to overcome these challenges and provide a more complete picture of the molecule's structure and conformation. mdpi.com Isotope labeling, such as with 13C, can also be used to gain further insights into specific parts of the molecule. researchgate.net
Mass Spectrometry-Based Approaches for Identification and Quantification
Mass spectrometry (MS) stands as a cornerstone for the analysis of biliverdin isomers, offering high sensitivity and specificity. creative-proteomics.com When coupled with liquid chromatography (LC), it allows for the separation and distinct measurement of each isomer.
LC-MS/MS for Isomer-Specific Analysis and Profiling
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the specific analysis of biliverdin isomers. plos.orgnih.gov This method separates the isomers chromatographically before subjecting them to mass analysis, which allows for their differentiation based on their unique fragmentation patterns. frontiersin.org
A typical LC-MS/MS workflow involves:
Sample Preparation: Extraction of biliverdin isomers from biological matrices. portlandpress.com
Chromatographic Separation: Utilizing a reverse-phase column to separate the isomers based on their polarity. portlandpress.comsielc.com
Mass Spectrometric Detection: Ionization of the separated isomers, followed by detection and quantification using a triple quadrupole mass spectrometer in multiple-reaction monitoring (MRM) mode. frontiersin.org
This approach has been successfully applied to differentiate and quantify biliverdin IXα, IXβ, and IXδ isomers in various samples, including cell cultures and tissues. acs.org The optimized LC-MS/MS methods provide high accuracy, precision, and sensitivity for isomer-specific quantification. acs.orgresearchgate.net
Table 1: LC-MS/MS Parameters for Biliverdin Isomer Analysis
| Parameter | Description | Reference |
| Chromatography | Reverse-phase ultra-high-performance liquid chromatography (UHPLC) | researchgate.net |
| Column | C18-based or RP Amide columns | creative-proteomics.comacs.org |
| Mobile Phase | Typically a gradient of water and acetonitrile with an additive like formic acid or ammonium formate | frontiersin.orgportlandpress.com |
| Ionization Source | Electrospray ionization (ESI) in positive ion mode | creative-proteomics.comresearchgate.net |
| Mass Analyzer | Triple quadrupole mass spectrometer | frontiersin.org |
| Detection Mode | Multiple-Reaction Monitoring (MRM) | frontiersin.org |
This table is interactive. You can sort and filter the data by clicking on the column headers.
Targeted Metabolomics for Comprehensive Biliverdin Isomer Profiling
Targeted metabolomics focuses on the measurement of a specific, predefined set of metabolites, including the different isomers of biliverdin. creative-proteomics.comcreative-biogene.com This approach offers high sensitivity and quantitative accuracy, making it ideal for studying the roles of specific isomers like Biliverdin XIIIβ in biological pathways. lifeasible.com By using stable isotope-labeled internal standards, targeted metabolomics can provide absolute quantification of individual biliverdin isomers. lifeasible.com This methodology is crucial for understanding the subtle but significant differences in the biological functions of each isomer. creative-proteomics.com
Advanced Biosensing and Fluorometric Assays for Biliverdin XIIIβ and Related Compounds
In addition to mass spectrometry, novel biosensing and fluorometric assays have been developed for the detection of biliverdin and its related compounds. These methods often rely on the specific interaction between the target molecule and a biological recognition element.
Recombinant Protein-Based Detection Systems (e.g., HUG, UnaG)
A notable advancement in biliverdin detection is the use of recombinant proteins that exhibit fluorescence upon binding to biliverdin or its metabolite, bilirubin (B190676). mdpi.comnih.gov
UnaG: A fluorescent protein from the Japanese eel (Anguilla japonica) that specifically binds to bilirubin, the product of biliverdin reduction, and emits a green fluorescence. mdpi.comcore.ac.uk
HUG (HELP-UnaG): A fusion protein combining UnaG with a Human Elastin-Like Polypeptide (HELP). mdpi.comresearchgate.net This fusion protein enhances the stability and utility of UnaG for bilirubin and, by extension, biliverdin analysis. The HUG assay allows for the combined measurement of bilirubin and biliverdin by converting biliverdin to bilirubin enzymatically before fluorometric quantification. researchgate.netprotocols.io
These protein-based biosensors offer a user-friendly and sensitive platform for quantifying biliverdin in various biological samples. mdpi.comnih.gov
Table 2: Characteristics of Recombinant Protein-Based Biosensors
| Biosensor | Target Analyte | Principle of Detection | Key Features | Reference |
| UnaG | Bilirubin | Fluorescence upon binding | High specificity for bilirubin | mdpi.comcore.ac.uk |
| HUG | Bilirubin and Biliverdin | Enzymatic conversion of biliverdin to bilirubin, followed by fluorescence detection | Enhanced stability, allows for combined analysis | mdpi.comresearchgate.net |
This table is interactive. You can sort and filter the data by clicking on the column headers.
Challenges in Sample Stability and Preparation for Biliverdin XIIIβ Analysis
A significant hurdle in the accurate analysis of biliverdin isomers is their inherent instability. creative-proteomics.com Biliverdins are susceptible to degradation and isomerization when exposed to light, temperature changes, and certain pH conditions. creative-proteomics.com
Key challenges include:
Light Sensitivity: Exposure to light can lead to photoisomerization and degradation of biliverdin isomers. acs.org
Solubility Issues: Biliverdin and its isomers have poor solubility in aqueous solutions, which can lead to precipitation and loss of analyte during sample preparation. creative-proteomics.com
Oxidation: The tetrapyrrole structure is prone to oxidation, which can alter the molecule and lead to inaccurate quantification. plos.org
To mitigate these challenges, stringent sample handling and preparation protocols are essential. These include:
Protection from Light: Conducting all procedures under dim light and using amber-colored vials. creative-proteomics.comprotocols.io
Controlled Temperature: Storing samples at low temperatures (-20°C or -80°C) to minimize degradation. researchgate.netcloud-clone.com
Use of Stabilizers: Adding antioxidants like ascorbic acid or sparging solutions with argon to prevent oxidation. creative-proteomics.com
Optimized Solvents: Using solvents like DMSO or mixtures of DMSO and aqueous buffers to improve solubility. creative-proteomics.com
Careful attention to these factors is critical to ensure the integrity of the sample and the reliability of the analytical results. creative-proteomics.com
Comparative Academic Studies of Biliverdin Xiiib and Other Isomers
Structural Differences and their Functional Implications Across Biliverdin (B22007) Isomers
The fundamental difference between biliverdin isomers lies in the cleavage site of the heme protoporphyrin IX ring, which dictates the arrangement of side chains on the resulting linear tetrapyrrole backbone. creative-proteomics.com Biliverdin IX isomers arise from the cleavage of heme, while biliverdin XIII isomers are symmetric and often used in research to probe enzymatic mechanisms. nih.gov
Biliverdin XIIIβ has the molecular formula C₃₃H₃₄N₄O₆ and consists of four pyrrole (B145914) rings linked by methine bridges. ontosight.ai Its structure features two propionic acid side chains and two ethyl groups. ontosight.ai The specific spatial arrangement of these functional groups distinguishes it from other isomers and is a key determinant of its biological function. creative-proteomics.comontosight.ai
Differential Substrate Specificity of Enzymes for Various Biliverdin Isomers
The reduction of biliverdin to bilirubin (B190676) in mammals is catalyzed by two main, non-redundant enzymes with distinct isomer specificities: biliverdin-IXα reductase (BLVRA) and biliverdin-IXβ reductase (BLVRB). nih.govresearchgate.net
Biliverdin-IXα Reductase (BLVRA): This enzyme displays predominant specificity for the biliverdin IXα isomer, which is the most common isomer produced in adult mammals. portlandpress.com The active site of BLVRA is structured to optimally bind the IXα isomer, likely through interactions with its bridging propionate (B1217596) side chains. researchgate.net
Biliverdin-IXβ Reductase (BLVRB): In contrast, BLVRB is more promiscuous, catalyzing the reduction of the non-IXα isomers, including IXβ, IXγ, and IXδ. portlandpress.com It cannot functionally accommodate the IXα isomer, a discrimination attributed to steric hindrance from the propionate side chains at the bilatriene binding pockets. lsu.edu BLVRB is also capable of reducing other substrates, such as flavins, earning it the name flavin reductase. portlandpress.com
Studies using different molecular forms of biliverdin reductase from rat liver have provided specific insights into the metabolism of XIII-series isomers. These experiments highlight that enzyme specificity is related to the isomer type (α, β, γ) rather than the series (IX or XIII). nih.gov
Table 1: Differential Reduction Rates of Biliverdin XIII Isomers by Rat Liver Biliverdin Reductase Forms
This table summarizes research findings on the substrate specificity of different molecular forms of biliverdin reductase from rat liver when tested with biliverdin XIII isomers. The data indicates that each enzyme form has a distinct preference for certain isomers.
| Enzyme Form | Description | Substrate Preference (Biliverdin XIII Isomers) | Relative Activity Notes |
|---|---|---|---|
| Molecular Form 1 | Major form in normal rat liver | XIIIα | Reduced XIIIα at a much higher rate than XIIIβ or XIIIγ. nih.gov |
| Molecular Form 2 | Minor form | XIIIα ≈ XIIIβ | Reduced XIIIα and XIIIβ at similar rates. nih.gov |
| Molecular Form 3 | Major form after CoCl₂ induction | XIIIβ > XIIIα | Reduced XIIIβ at a slightly higher rate than XIIIα. nih.gov |
Comparative Analysis of Biological Activities Among Biliverdin Isomers
While all biliverdin isomers are generally recognized for their antioxidant and anti-inflammatory properties, research suggests that their biological potency can vary significantly. ontosight.aimedchemexpress.com Much of the antioxidant activity is attributed to the biliverdin-bilirubin redox cycle, where biliverdin is reduced to the potent antioxidant bilirubin, which can then be oxidized back to biliverdin while neutralizing reactive oxygen species (ROS). wikipedia.orgnih.gov
Biliverdin IXα is the most studied isomer and is known for its potent anti-inflammatory effects. mdpi.com It can modulate immune responses by downregulating pro-inflammatory cytokines (like those activated by TLR-4) and stimulating the production of anti-inflammatory cytokines such as IL-10. medchemexpress.comfrontiersin.org Some studies have also pointed to its anti-mutagenic properties. frontiersin.org
Direct comparative studies on the specific biological activities of Biliverdin XIIIβ are less common, but it is presumed to share the general antioxidant and anti-inflammatory capabilities of the biliverdin class. ontosight.ai However, the potency of these effects may differ. For example, in one study examining the therapeutic potential for pancreatic islet survival, mesobiliverdin IXα (a close analog of biliverdin IXα) was found to be more effective than biliverdin IXα itself. mdpi.com This highlights that even small structural variations can lead to significant differences in biological activity. The anti-inflammatory actions of biliverdin are often mediated through its activation of biliverdin reductase A (BVRA), which can trigger downstream signaling pathways. mdpi.comfrontiersin.org Given that XIIIβ is not a primary substrate for BVRA, its biological activities may be enacted through different mechanisms or via its reduction by BLVRB. nih.govfrontiersin.org
Cross-Species Variability in Biliverdin Metabolism and Occurrence
The metabolism and physiological role of biliverdin isomers show remarkable variability across the animal kingdom and even within the developmental stages of a single species.
In most mammals, biliverdin is primarily an intermediate that is rapidly reduced to bilirubin by biliverdin reductases. lsu.edu However, in many other vertebrates, including birds, reptiles, amphibians, and fish, biliverdin is the principal end-product of heme catabolism and is excreted directly. lsu.eduhfsp.org A striking example is found in certain species of green-blooded frogs, which accumulate high concentrations of biliverdin IXα bound to a specific serpin protein (biliverdin-binding serpin), resulting in their characteristic green coloration. hfsp.orgpnas.org
Within humans, there is a significant developmental shift in biliverdin metabolism. The fetus predominantly expresses BLVRB, which reduces non-α isomers. frontiersin.org Consequently, the major heme catabolite in early fetal life is bilirubin-IXβ. mdpi.com After birth, expression shifts towards BLVRA, making bilirubin-IXα the exclusive product in adults. nih.gov This shift underscores the distinct physiological roles of the different isomers during development.
Variability also extends to the microbial world. While most heme oxygenases produce the IXα isomer, the enzyme from the bacterium Pseudomonas aeruginosa (HemO) is a notable exception, as it specifically generates biliverdin IXβ and IXδ isomers. frontiersin.orgnih.gov
Evolutionary adaptations in the enzymes themselves also contribute to cross-species differences. A comparison of human and hyrax BLVRB revealed differences in the enzyme's active site and conformational dynamics, which affect coenzyme binding and catalytic efficiency. nih.gov The discovery of bilirubin IXα in certain plants, such as the white bird of paradise (Strelitzia nicolai), further illustrates the wide-ranging and sometimes unexpected occurrence of these molecules across different kingdoms of life. fiu.edu While specific data on the broad occurrence of the Biliverdin XIIIβ isomer is limited, the principles of isomer-specific metabolism and distribution are well-established through studies of the more common IX isomers. nih.gov
Advanced Research Techniques and Models in Biliverdin Xiiib Studies
Genetic Engineering Approaches for Modulating Biliverdin (B22007) Pathways (e.g., Gene Knockouts, Overexpression)
Genetic engineering serves as a cornerstone for investigating the production and physiological relevance of biliverdin isomers, including Biliverdin XIIIβ (also known as Biliverdin IXβ). By manipulating the genes encoding key enzymes in the heme catabolic pathway, researchers can control the isomeric profile of biliverdin produced within a model organism, allowing for targeted study.
Gene Knockout Models: Complementary to overexpression, the knockout of genes encoding biliverdin reductases (BVRs) offers another powerful model. BVRs are responsible for the conversion of biliverdin to bilirubin (B190676). Mammals have two main BVRs: BVRA, which primarily reduces Biliverdin IXα, and BVRB, which is more promiscuous and reduces non-IXα isomers like IXβ, IXγ, and IXδ. nih.govfrontiersin.org Creating animal models that lack the gene for a specific reductase allows for the study of the physiological consequences of biliverdin accumulation. For example, global knockout of the Bvra gene in mice results in animals with significantly elevated plasma biliverdin levels and reduced bilirubin, providing a model to assess the in vivo effects of biliverdin when its conversion to bilirubin is blocked. researchgate.net Similarly, knocking out the Blvrb gene in cellular or animal models is critical for investigating the specific roles of BVRB and the non-IXα isomers it metabolizes. nih.govjcancer.org
| Technique | Gene/Enzyme Targeted | Model Organism/System | Key Finding/Application | Reference |
|---|---|---|---|---|
| Overexpression | Heme Oxygenase (HemO) | Escherichia coli Nissle (T7) | Recombinant production of Biliverdin IXβ and IXδ isomers for research purposes. | nih.govfrontiersin.org |
| Gene Knockout | Biliverdin Reductase A (Bvra) | Mice (Bvra-/-) | Leads to accumulation of biliverdin and increased endogenous oxidative stress, allowing study of biliverdin's in vivo role. | researchgate.net |
| Gene Knockout | Biliverdin Reductase B (Blvrb) | Pluripotent Stem Cells (BLVRB−/−) | Used to study the non-redundant metabolic functions of BVRB, independent of its reductase activity, particularly in glutamine metabolism. | nih.gov |
| Adipose-Specific Knockout | Biliverdin Reductase A (Blvra) | Mice (BlvraFatKO) | Demonstrated BVRA's role in adipocyte hypertrophy and mitochondrial function in white adipose tissue. | nih.gov |
In Vitro Cellular Models for Investigating Biliverdin XIIIβ Function and Signaling
In vitro cellular models are indispensable for dissecting the molecular mechanisms through which Biliverdin XIIIβ exerts its effects. These controlled environments allow for precise manipulation and measurement of cellular responses, from signal transduction to gene expression.
Studies have utilized macrophage cell lines, such as RAW 264.7, to explore the anti-inflammatory properties of biliverdin. nih.gov In these models, treatment with biliverdin can initiate a signaling cascade involving the phosphorylation of a cell-surface form of biliverdin reductase, which in turn activates the phosphatidylinositol 3-kinase (PI3K) and Akt pathway. nih.gov This demonstrates that biliverdin's effects extend beyond simple antioxidant activity to active cell signaling modulation.
Furthermore, gene silencing techniques like small interference RNA (siRNA) have been employed in cell lines such as human embryonic kidney (HEK) 293 cells to specifically reduce the expression of BVR. genscript.com This approach helps to differentiate the functions of the enzyme from the functions of its substrate (biliverdin) and product (bilirubin), revealing that BVR itself can act as a transcriptional regulator. genscript.com
The use of pluripotent stem cells (PSCs) with a genetic knockout of BLVRB has been particularly insightful. nih.gov These BLVRB−/− PSCs were used to demonstrate that BVRB has a crucial function in glutamine metabolism required for the TCA cycle, a role seemingly independent of its ability to reduce biliverdin isomers. nih.gov Such models are vital for uncovering non-canonical functions of the enzymes associated with Biliverdin XIIIβ metabolism.
| Cellular Model | Experimental Approach | Key Finding | Reference |
|---|---|---|---|
| RAW 264.7 Macrophages | Treatment with biliverdin | Biliverdin induces anti-inflammatory effects via a cell-surface BVR that activates the PI3K/Akt signaling pathway. | nih.gov |
| HEK 293 Cells | siRNA-mediated gene silencing of BVR | Revealed that BVR can function as a nuclear transcription factor, and this function is inhibited by its substrate, biliverdin. | genscript.com |
| BLVRB−/− Pluripotent Stem Cells | Gene knockout and metabolic analysis | Identified a non-redundant role for BVRB in stem cell glutamine metabolism, independent of its reductase activity. | nih.gov |
| Vascular Smooth Muscle Cells (VSMCs) | Treatment with biliverdin/bilirubin | Bile pigments cause p53-dependent cell cycle arrest, demonstrating antiproliferative effects. | nih.gov |
Animal Models for Studying Biliverdin XIIIβ Physiology and Pathophysiology (excluding clinical applications)
To understand the systemic and physiological role of Biliverdin XIIIβ and its related metabolic pathways, researchers rely on whole-animal models. These models, primarily genetically modified mice and rats, allow for the investigation of how the absence or alteration of key enzymes affects the whole organism's physiology and response to stress.
As mentioned, Bvra-/- knockout mice are a key model system. These animals are viable but accumulate biliverdin and exhibit signs of increased endogenous oxidative stress in their blood, providing direct in vivo evidence for the antioxidant role of the BVR/bilirubin system. researchgate.net To further probe the disposition of these molecules, double-knockout mice lacking both BVRA and the UGT1A1 enzyme (Bvra−/−Ugt1−/−) have been developed. mdpi.com Studies with these mice show that in the absence of reduction to bilirubin, the water-soluble biliverdin is efficiently secreted by the liver and kidneys into bile and urine, respectively, as evidenced by the green color of their gallbladders and urine. mdpi.com
Studies in rats have also been crucial. By injecting different 14C-labelled bilirubin isomers (derived from their corresponding biliverdin isomers) into both normal Wistar rats and Gunn rats (which cannot excrete conjugated bilirubin), researchers found that the non-α isomers were rapidly excreted by both types of rats. researchgate.net This suggests a distinct and efficient physiological pathway for handling non-α isomers that does not rely on the same conjugation system as bilirubin-IXα. researchgate.net
| Animal Model | Genetic Modification | Key Physiological Observation | Reference |
|---|---|---|---|
| Mouse | Global knockout of Biliverdin Reductase A (Bvra-/-) | Animals have elevated plasma biliverdin, reduced bilirubin, and increased markers of oxidative stress. | researchgate.net |
| Mouse | Double knockout of Bvra and Ugt1a1 (Bvra−/−Ugt1−/−) | Biliverdin does not accumulate to high levels in plasma but is efficiently secreted into bile and urine. | mdpi.com |
| Rat (Wistar and Gunn) | Intravenous injection of labeled bilirubin isomers | Non-α isomers of bilirubin (from non-α biliverdins) are promptly excreted in bile, unlike the α-isomer in Gunn rats. | researchgate.net |
| Mouse | Intraperitoneal administration of biliverdin | In a model of stroke, biliverdin administration was found to reduce infarct size. | frontiersin.org |
Computational Modeling and Molecular Dynamics Simulations of Biliverdin XIIIβ and Associated Proteins
Computational methods provide atomic-level insights into the structure, dynamics, and interactions of Biliverdin XIIIβ and the enzymes that process it. These in silico techniques complement experimental data by explaining the molecular basis for observed activities and guiding new hypotheses.
Molecular dynamics (MD) simulations are widely used to model the behavior of biliverdin and its associated reductases over time. nih.govmdpi.com Simulations have been performed to examine the binding modes of biliverdin isomers to the active site of biliverdin reductases like BVRA and BVRB. nih.govnih.gov For BVRB, the primary reductase for Biliverdin XIIIβ, MD simulations have been crucial in establishing how the binding of the NADPH cofactor induces conformational changes in the enzyme. frontiersin.orgnih.gov These simulations show that the enzyme exists in an "open" state before cofactor binding and transitions to a "closed," catalytically active state upon binding, which creates a hydrophobic pocket for the biliverdin substrate. nih.gov
More advanced techniques like replica-exchange molecular dynamics (REMD) have been used to explore the thermodynamic stability and folding properties of BVRB. nih.gov Quantum mechanics/molecular mechanics (QM/MM) methods have been applied to model the enzymatic reaction itself, for instance, by calculating the reaction energy profile for the hydride transfer from NADPH to the biliverdin molecule within the BVR-A active site. nih.gov These high-level computational approaches are essential for understanding the precise mechanism of catalysis and the basis for isomeric specificity among the reductases.
| Technique | System Studied | Key Insight | Reference |
|---|---|---|---|
| Molecular Dynamics (MD) & Induced Fit Docking | Biliverdin-IXα binding to human BVR-A | Predicted the binding mode of the substrate in the enzyme's active site. | nih.gov |
| MD & Replica-Exchange MD (REMD) | Biliverdin Reductase B (BLVRB) catalytic cycle | Revealed critical conformational changes in the enzyme upon binding of the NADPH cofactor, which are necessary for substrate accessibility. | frontiersin.orgnih.gov |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Catalytic mechanism of human BVR-A | Calculated the reaction energy profile, suggesting the preferred pathway consists of protonation followed by hydride transfer. | nih.gov |
| In Silico Screening & Modeling | Identification of BVRB inhibitors | Computational models were used to design and screen for novel small molecules capable of selectively inhibiting BVRB. | researchgate.net |
Future Directions and Emerging Research Avenues for Biliverdin Xiiib
Unraveling the Full Spectrum of Biliverdin (B22007) IXβ's Unique Biological Functions
While biliverdin IXα is the predominant isomer in adults, biliverdin IXβ is the major heme catabolite during early fetal development. rcsb.org Its primary known function is its reduction to bilirubin (B190676) IXβ, a more water-soluble form of bilirubin that can be excreted without the conjugation required for bilirubin IXα, a critical adaptation for the fetal environment. scispace.com The enzyme responsible for this conversion, Biliverdin Reductase B (BLVRB), exhibits strict substrate specificity, capable of reducing the β, γ, and δ isomers of biliverdin, but not the α isomer. caymanchem.commdpi.comresearchgate.net
Beyond this established role in fetal heme metabolism, the BLVRB/BV-IXβ system is now recognized as a critical regulator of cellular redox homeostasis. oup.comresearchgate.net Recent genetic and biochemical studies have revealed a profound and distinct role for BLVRB in hematopoietic lineage fate. researchgate.net Research has shown that BLVRB-regulated redox function acts as a developmental trigger that governs the balance between megakaryocyte (platelet precursor) and erythroid (red blood cell precursor) development from hematopoietic stem cells. researchgate.net In fact, the loss of BLVRB has been shown to redirect hematopoietic cell fate, highlighting its non-redundant and vital function in cellular differentiation. oup.comresearchgate.net
Unlike Biliverdin Reductase A (BLVRA), BLVRB is also a general flavin reductase and has been identified as a protein S-nitrosyltransferase, a function that involves the post-translational modification of other proteins by adding a nitric oxide group. caymanchem.commdpi.comuniprot.org This broadens its functional scope considerably, implicating it in the regulation of key signaling pathways.
Development of Novel Research Tools and Probes for Biliverdin IXβ Detection and Manipulation
Advancing the study of BV-IXβ requires sophisticated tools for its detection and the manipulation of its metabolic pathway. While direct fluorescent probes for BV-IXβ are not yet widely established, researchers have developed innovative methods to study the activity and downstream effects of its enzyme, BLVRB.
A key strategy involves monitoring the consequences of BLVRB activity, such as changes in cellular redox status and the accumulation of reactive oxygen species (ROS). researchgate.net For instance, cell-permeant fluorogenic probes are used to quantify intracellular ROS accumulation following the modulation of BLVRB expression or activity. google.com Furthermore, redox activity assays, which measure the reduction of compounds like resazurin, provide a quantitative readout of the metabolic state influenced by BLVRB. google.com
The development of advanced genetic models has been pivotal. Murine models with targeted deletion of the Blvrb gene and induced pluripotent stem cell (iPSC) lines with BLVRB knock-outs are now available. nih.gov These models are invaluable for dissecting the cellular mechanisms of BLVRB-regulated processes in vitro and in vivo.
Near-infrared fluorescent proteins (NIR FPs) that utilize biliverdin IXα as a chromophore are also relevant, as the cellular pool of biliverdin can be influenced by the activity of both BLVRA and BLVRB. nih.govaddgene.org Future development could focus on creating probes with specific affinity for non-α isomers or their unique binding pockets within enzymes like BLVRB.
Table 1: Research Tools for Studying the BV-IXβ/BLVRB Axis
| Tool/Method | Application | Research Finding | Citation(s) |
|---|---|---|---|
| Genetic Models | |||
| Blvrb-deficient murine models | In vivo functional analysis | Characterize the role of BLVRB in hematopoietic lineage specification and cytoprotection. | nih.gov |
| BLVRB knock-out iPSC models | In vitro mechanistic studies | Delineate cellular mechanisms of BLVRB-regulated redox coupling in human cells. | google.comnih.gov |
| Activity & Detection Assays | |||
| CellROX Green | ROS Detection | Quantify intracellular ROS accumulation following BLVRB modulation. | google.com |
| Resazurin-based assays | Redox Activity Measurement | Determine overall cellular redox activity influenced by BLVRB function. | google.com |
| Inhibitor Screening | |||
| FDA-Approved Drug Libraries | Inhibitor Discovery | Screen large compound libraries to identify novel inhibitors of BLVRB for therapeutic development. | acs.orgmpg.de |
| NMR Spectroscopy / ITC | Binding Analysis | Characterize the binding mode and thermodynamics of inhibitors with BLVRB. | mpg.de |
Addressing Bottlenecks in Biliverdin IXβ Synthesis and Purification for Research Purposes
A significant hurdle in studying the specific roles of BV-IXβ has been its limited availability. frontiersin.orgnih.gov Traditional chemical synthesis methods, involving the coupled oxidation of heme, suffer from extremely poor yields (often less than 0.05%) and require toxic chemicals, making them unsuitable for scalable production. frontiersin.orgnih.govresearchgate.net This has left a critical gap, as BV-IXβ and other non-α isomers are not commercially available in the quantities and purity required for extensive research.
To overcome this bottleneck, recent breakthroughs have focused on recombinant production systems. Researchers have successfully engineered the non-pathogenic Escherichia coli Nissle (EcN(T7)) strain to produce specific biliverdin isomers. frontiersin.orgnih.govdntb.gov.ua This strain is particularly advantageous as it has an endogenous heme transporter, allowing it to utilize extracellular heme, thus bypassing the limitations of the host's own heme biosynthesis rate. frontiersin.orgresearchgate.net
By expressing the Pseudomonas aeruginosa heme oxygenase (HemO), which selectively produces BV-IXβ and BV-IXδ, researchers have developed a scalable method to obtain these rare isomers. frontiersin.orgresearchgate.net This new methodology has been reported to increase the yields of BV-IXβ and -δ isomers by over 300-fold compared to chemical oxidation. frontiersin.orgdntb.gov.ua
The purification protocol for these recombinantly produced isomers has also been optimized. The process typically involves:
Extraction: Acidification of the culture supernatant followed by solid-phase extraction using a C18 Sep-Pak column. frontiersin.org
Purification: Semi-preparative High-Performance Liquid Chromatography (HPLC) to separate the individual isomers with high resolution. frontiersin.orgresearchgate.net
Validation: Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to confirm the identity and purity of the final product. frontiersin.org
These advancements in scalable production and purification are critical for enabling more in-depth functional studies, inhibitor screening, and structural analyses of BV-IXβ and its interacting partners. researchgate.net
Deeper Exploration of Biliverdin IXβ's Specific Interactions with Biomolecules and Cellular Components
The biological effects of BV-IXβ are mediated through its interactions with its reductase, BLVRB, and potentially other cellular components. Structural and biochemical studies have begun to map these specific interactions at a molecular level.
BLVRB is a monomeric enzyme with a single substrate binding site that accommodates its substrates and inhibitors primarily through hydrophobic interactions, which helps explain its broad specificity for multiple flavins and non-α biliverdin isomers. rcsb.org Crystallographic studies have identified key amino acid residues within this binding pocket that are critical for binding and catalysis. For example, Serine 111 (Ser111) and Arginine 174 (Arg174) play crucial roles in the binding of inhibitors. mdpi.com
Beyond its reductase function, BLVRB has a newly discovered role as a protein S-nitrosyltransferase. caymanchem.comuniprot.org In this capacity, it uses S-nitroso-CoA as a cofactor to transfer a nitric oxide group to cysteine residues on target proteins, thereby modulating their function. caymanchem.com This links the BV-IXβ/BLVRB axis directly to the regulation of major signaling pathways.
Table 2: Known Biomolecular Interactions of the BV-IXβ/BLVRB System
| Interacting Partner | Type of Interaction | Functional Consequence | Citation(s) |
|---|---|---|---|
| Substrates & Cofactors | |||
| Biliverdin IXβ, IXγ, IXδ | Substrate Binding | Catalytic reduction to corresponding bilirubin isomers. | caymanchem.commdpi.com |
| NADPH/NADH | Cofactor Binding | Provides reducing equivalents for catalysis. | researchgate.net |
| Flavins (FMN, FAD) | Substrate Binding | BLVRB acts as a general flavin reductase, contributing to cellular redox balance. | caymanchem.commdpi.com |
| S-nitroso-CoA (SNO-CoA) | Cofactor Binding | Used for the S-nitrosylation of target proteins. | caymanchem.com |
| Protein Interactions | |||
| Insulin (B600854) Receptor (InsR) | S-nitrosylation | Inhibition of insulin signaling. | caymanchem.comuniprot.org |
| Insulin Receptor Substrate 1 (IRS-1) | S-nitrosylation | Inhibition of insulin signaling. | caymanchem.comuniprot.org |
| Heme Oxygenase-1 (hHO-1) | Protein-Protein Binding | Binds in conjunction with cytochrome p450 reductase to catalyze heme oxidation. | wikipedia.org |
Translational Research Perspectives Derived from Pre-clinical Mechanistic Findings
The unique biological functions of the BV-IXβ/BLVRB system, particularly its role in regulating hematopoietic cell fate and cellular redox status, have positioned it as a compelling target for translational research and drug development. researchgate.netnih.gov
The most prominent translational perspective is in the treatment of platelet disorders. Recent studies have identified BLVRB as a novel therapeutic target for thrombocytopenia (a condition of dangerously low platelet counts). acs.orgmpg.deacs.org The underlying mechanism is linked to reactive oxygen species (ROS) control during the differentiation of megakaryocytes. researchgate.netmpg.de This has spurred efforts to repurpose existing FDA-approved drugs as new inhibitors of BLVRB. acs.orgmpg.de Screening of a large drug library has already identified multiple compounds that inhibit BLVRB, and detailed structural studies are underway to understand their binding modes and guide the development of more potent and specific inhibitors. acs.orgmpg.dercsb.org
Furthermore, the involvement of BLVRB in regulating insulin signaling through the S-nitrosylation of the insulin receptor and its substrate (IRS-1) suggests its potential relevance in metabolic diseases like diabetes. caymanchem.comuniprot.org Elevated levels of BLVRB have also been noted in several types of cancer, including esophageal and pancreatic cancer, hinting at a possible role in tumor biology that warrants further investigation. caymanchem.com The development of BLVRB-based peptides and selective small-molecule inhibitors could therefore have therapeutic potential across a range of diseases, from hematology to oncology and endocrinology. nih.gov The ongoing characterization of BLVRB-deficient animal and cell models will be crucial for validating these therapeutic strategies in pre-clinical settings. nih.gov
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
